Ethyl 2-({5-[({[2-(4-chlorophenoxy)ethyl]amino}carbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate
Description
This compound features a 1,3,4-thiadiazole core substituted with a sulfanylacetic acid ethyl ester group at position 2 and a urea-linked 4-chlorophenoxyethyl moiety at position 3. Its synthesis involves cyclization of 4-chlorobenzoic acid with thiosemicarbazide in phosphorous oxychloride, followed by sequential functionalization .
Properties
IUPAC Name |
ethyl 2-[[5-[2-(4-chlorophenoxy)ethylcarbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O4S2/c1-2-23-12(21)9-25-15-20-19-14(26-15)18-13(22)17-7-8-24-11-5-3-10(16)4-6-11/h3-6H,2,7-9H2,1H3,(H2,17,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCIIQDYUWEOAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)NCCOC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-({5-[({[2-(4-chlorophenoxy)ethyl]amino}carbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound has a molecular formula of , featuring a thiadiazole ring which is known for its diverse biological activities. The synthesis typically involves the reaction of thiadiazole derivatives with various amine and acyl groups, leading to the formation of the desired ethyl ester derivative. The incorporation of the chlorophenoxy group is significant as it enhances the lipophilicity and biological activity of the compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds containing thiadiazole moieties have been shown to exhibit significant cytotoxicity against various cancer cell lines, including HeLa and MCF-7. In one study, a related thiadiazole derivative demonstrated an IC50 value of 29 μM against HeLa cells, indicating substantial anticancer activity .
Table 1: Cytotoxic Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 3d | HeLa | 29 |
| Compound 3c | MCF-7 | 73 |
The presence of functional groups such as phthalimide in these derivatives has been correlated with increased lipophilicity and better interaction with biological targets, enhancing their anticancer efficacy .
Antimicrobial Effects
Thiadiazole derivatives have also been investigated for their antimicrobial properties. Some studies report that these compounds exhibit significant activity against various bacterial strains. For example, derivatives have shown efficacy comparable to standard antibiotics such as streptomycin . The mechanism often involves the inhibition of bacterial enzyme systems, disrupting cellular functions.
The mechanisms underlying the biological activity of this compound are multifaceted:
- Enzyme Inhibition : Many thiadiazole derivatives act by inhibiting key enzymes involved in cancer cell proliferation and survival.
- Interaction with DNA : Some studies suggest that these compounds may intercalate with DNA or interfere with DNA repair mechanisms.
- Induction of Apoptosis : Evidence indicates that certain derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Study on Cytotoxicity
In a comparative study involving various thiadiazole derivatives, this compound was tested alongside other analogues. The results indicated that modifications in substituent groups significantly affected cytotoxicity profiles across different cell lines. The study emphasized the importance of structural optimization for enhancing therapeutic efficacy .
Comparison with Similar Compounds
A. Core Heterocycle Modifications
- Oxadiazole vs. Thiadiazole: N-Substituted 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides (): Replacing thiadiazole with oxadiazole reduces sulfur's electron-withdrawing effects, altering binding interactions. Synthesis involves hydrazide cyclization with carbon disulfide, yielding derivatives with potent antibacterial activity (e.g., compound 7o vs. S. typhi, MIC = 0.5 µg/mL) . Target Compound: Thiadiazole's sulfur atom may enhance stability and π-π stacking, critical for enzyme inhibition (e.g., α-chymotrypsin) .
B. Substituent Diversity
- Urea vs. Amide/Schiff Base Linkages: (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine (): Schiff base formation introduces a conjugated system, improving fluorescence properties but reducing hydrolytic stability compared to urea . Ethyl 2-({5-[(anilinocarbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate (): Replacing the 4-chlorophenoxyethyl group with an anilino moiety reduces lipophilicity (predicted logP = 2.1 vs. 3.5 for the target compound), impacting bioavailability .
C. Sulfanylacetic Acid Derivatives
- 5-R-Carbonylamino-1,3,4-thiadiazol-2-yl-sulfanyl-acetic acid derivatives (): Alkylation of thiadiazole thiols with bromoacetamides yields anticonvulsant agents (e.g., ED₅₀ = 25 mg/kg in mice). The target compound’s ethyl ester may enhance metabolic stability compared to free acids .
Physicochemical and Pharmacokinetic Properties
- Molecular Weight and LogP: Target compound: MW ≈ 470 g/mol, logP ≈ 3.5 (estimated) . Ethyl 2-[[5-[(4-methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate (): MW = 486.6 g/mol, logP = 1.6. The morpholine sulfonyl group increases polarity, reducing CNS penetration .
- Hydrogen Bonding: Urea group in the target compound provides two H-bond donors, enhancing protein binding vs. amide derivatives (1 H-bond donor) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
